cystatin C, N-terminal octapeptide

Cysteine protease inhibition N-terminal truncation Structure-activity relationship

Cystatin C, N-terminal octapeptide (CAS 132512-75-5, synonym des(1-8)-cystatin C) corresponds to the N-terminal octapeptide segment (SSPGKPPR, residues Ser1–Arg8) cleaved from mature human cystatin C, a 13.36 kDa type-2 cystatin family cysteine protease inhibitor. This octapeptide fragment arises naturally through limited proteolysis when cerebrospinal fluid (CSF) is stored at –20°C, a cleavage event that does not occur at –80°C.

Molecular Formula C10H16O
Molecular Weight 0
CAS No. 132512-75-5
Cat. No. B1178688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecystatin C, N-terminal octapeptide
CAS132512-75-5
Synonymscystatin C, N-terminal octapeptide
Molecular FormulaC10H16O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cystatin C N-Terminal Octapeptide (CAS 132512-75-5): Structural Identity, Biological Origin, and Core Differentiators for Scientific Procurement


Cystatin C, N-terminal octapeptide (CAS 132512-75-5, synonym des(1-8)-cystatin C) corresponds to the N-terminal octapeptide segment (SSPGKPPR, residues Ser1–Arg8) cleaved from mature human cystatin C, a 13.36 kDa type-2 cystatin family cysteine protease inhibitor [1]. This octapeptide fragment arises naturally through limited proteolysis when cerebrospinal fluid (CSF) is stored at –20°C, a cleavage event that does not occur at –80°C [2]. The resulting truncated cystatin C protein (des-1-8, pI 7.8, N-terminal sequence LVGG-) retains full inhibitory activity against cathepsins B, H, and L with Ki values indistinguishable from those of full-length cystatin C (pI 9.2) [1]. The synthetic octapeptide is employed as an immunogen for antibody generation, as an analytical reference standard in cleavage-specific ELISA assays, and as a pharmacophoric template for the design of irreversible cysteine protease inhibitors and antimicrobial peptidomimetics [2][3].

Why Full-Length Cystatin C, Alternative Cystatin Family Inhibitors, or N-Terminal Truncation Variants Cannot Substitute for Cystatin C N-Terminal Octapeptide in Targeted Research Applications


Simple substitution of the cystatin C N-terminal octapeptide (des-1-8 form or its synthetic peptide) with full-length cystatin C, other N-terminal truncation variants (des-1-4 or des-1-10), or alternative cystatin family members (cystatin A/stefin A, cystatin D) fails because the N-terminal segment length and residue composition precisely control both inhibitory potency and target enzyme selectivity in a manner that cannot be extrapolated from the full-length protein. Removal of the N-terminal decapeptide (des-1-10) reduces affinity for cathepsins B and L by approximately three orders of magnitude (>240-fold for papain), whereas removal of only the octapeptide (des-1-8) yields Ki values indistinguishable from the full-length inhibitor against cathepsins B, H, and L [1][2]. The octapeptide cleavage event itself constitutes a validated, temperature-dependent biomarker exploited in an FDA-fit-for-purpose CSF quality control ELISA for Alzheimer‘s disease biospecimen qualification—a functional property absent in any other cystatin-derived peptide or full-length cystatin C [3]. Synthetic peptides based on the octapeptide region serve as irreversible active-site titrants for specific cysteine proteases, with a potency-versus-chain-length dependency that cannot be replicated by off-the-shelf generic cysteine protease inhibitors such as E-64 [4]. Furthermore, unlike the des-1-4 form (which retains the tetrapeptide Lys-Pro-Pro-Arg and suppresses PMN phagocytosis-associated respiratory burst), the des-1-8 form lacks this immunomodulatory activity, demonstrating a functional boundary governed precisely by residues 5–8 [5].

Quantitative Differential Evidence for Cystatin C N-Terminal Octapeptide (CAS 132512-75-5): Head-to-Head Comparison Data Against Closest Analogs and Full-Length Cystatin C


Retention of Full Inhibitory Potency by des(1-8)-Cystatin C Versus des(1-10)-Cystatin C Across Cathepsins B, H, and L

The cystatin C variant truncated by the N-terminal octapeptide (des-1-8, pI 7.8) displays Ki values against cathepsins B, H, and L that show no significant difference from those of full-length cystatin C (pI 9.2), as established by Popović et al. (1990) [1]. In stark contrast, removal of the N-terminal decapeptide (des-1-10) results in a >240-fold reduction in affinity for papain and a decrease of approximately three orders of magnitude (∼1000-fold) for human cathepsins B and L, while inhibition of cathepsin H is reduced by only 5-fold, as demonstrated by Abrahamson et al. (1991) [2]. The Björk et al. (1994) kinetic study further resolves the mechanistic basis: N-terminal truncation of the first ten residues of cystatin C negligibly affects the association rate constant (kon) with papain or ficin but increases the dissociation rate constant (koff) by approximately 3 × 10⁴- to 2 × 10⁶-fold; conversely, for cathepsin B, truncation decreases kon approximately 60-fold while minimally affecting koff [3]. This quantitative divergence establishes that the octapeptide represents the maximal N-terminal deletion compatible with retention of full inhibitory function, and that residues 9–10 (Leu9, Val10) are indispensable for high-affinity binding.

Cysteine protease inhibition N-terminal truncation Structure-activity relationship

Leu9 as a Quantified Selectivity-Conferring Residue: Differential Affinity Contributions Across Cathepsins B, H, L, and S

Hall et al. (1995) quantified the residue-specific contributions of the N-terminal binding region of cystatin C to inhibition of four mammalian cysteine peptidases by constructing and characterizing ten Gly-substitution variants [1]. The side chain of Leu9 was identified as the primary selectivity-conferring residue: it contributes to cathepsin B affinity by a factor of 200, to cathepsin L affinity by a factor of 50, to cathepsin S binding by a factor of only 5, and actually results in a 10-fold decreased affinity between cystatin C and cathepsin H (i.e., Leu9 is detrimental to cathepsin H binding). The Val10 side chain is responsible for the majority of the affinity contribution from the N-terminal binding region for all four enzymes, while the Arg8 contribution is minor but significant for cathepsin B interaction. The combined N-terminal and Trp106 wedge-shaped binding region contributions account for the major part of cathepsin L affinity but are of lesser significance for cathepsin S, as reflected by a Ki of 10⁻⁸ M for the quadruple-mutant devoid of Arg8, Leu9, Val10, and Trp106 side chains compared to wild-type Ki values in the picomolar range [1]. This positional selectivity fingerprint is unique to the cystatin C N-terminal sequence and cannot be replicated by any other cystatin family member (cystatin A, cystatin D) without N-terminal grafting [2].

Enzyme selectivity engineering Mutagenesis N-terminal binding region

Octapeptide Cleavage as a Temperature-Dependent CSF Biomarker: Validated Double-Sandwich ELISA Quantifying Uncleaved vs. Total Cystatin C for Alzheimer’s Disease Biospecimen QC

Mommaerts et al. (2021) discovered by mass spectrometry that an N-terminal octapeptide cleavage of the cystatin C protein occurs specifically when cerebrospinal fluid (CSF) is stored at –20°C for 3 months, but does not occur when CSF is stored at –80°C [1]. This temperature-dependent cleavage provides a unique, quantifiable quality marker for CSF biospecimen integrity. The authors developed a specific monoclonal antibody and a double indirect sandwich ELISA in which one assay quantifies the octapeptide-uncleaved (intact) cystatin C protein specifically and the other quantifies total cystatin C (both cleaved and uncleaved forms). The ratio of truncated to total protein was found to be modified following –20°C storage, reaching a plateau after approximately 6 months; the ratio was impacted neither by freeze-thaw cycles nor by non-specific adsorption. The –20°C-specific cleavage was demonstrated to be protease-related [1]. This assay is validated as an easily applicable QC tool to confirm that CSF biospecimens are fit-for-purpose for Alzheimer's disease research [1]. No equivalent QC tool exists for other cystatin fragments or for full-length cystatin C, making the octapeptide cleavage event—and the corresponding ELISA reagents—a unique differentiator in the Alzheimer's biomarker procurement space.

Alzheimer's disease Cerebrospinal fluid Biomarker QC ELISA

Cbz-Arg-Leu-Val-Gly-CHN2: An Octapeptide-Derived Irreversible Inhibitor Matching E-64 Potency with Superior Aqueous Solubility for In Vivo Applications

Hall et al. (1992) synthesized a series of peptidyl diazomethanes with peptidyl portions modeled after the N-terminal segment of human cystatin C (residues corresponding to the octapeptide region) and tested their efficiency as irreversible cysteine proteinase inhibitors against papain and human/bovine cathepsin B [1]. The most efficient inhibitor, Cbz-Arg-Leu-Val-Gly-CHN2 (a tetrapeptidyl diazomethane encompassing the key Arg8-Val10 motif with Gly11 at the P1 position), inhibited papain and cathepsin B with second-order rate constants of the same order of magnitude as those for the widely used reference irreversible inhibitor E-64 (L-3-carboxy-trans-2,3-epoxypropionyl-leucylamido-(4-guanidino)butane) [1]. Critically, Cbz-Arg-Leu-Val-Gly-CHN2 exhibits substantially higher water solubility than E-64, allowing it to be dissolved to molar concentrations without the use of non-physiological additives such as DMSO, making it suitable for in vitro and in vivo cysteine proteinase inhibition studies where solvent toxicity or precipitation would confound results [1]. Each addition of an amino acid residue to the peptidyl portion (from Cbz-Gly-CHN2 → Boc-Val-Gly-CHN2 → H-Leu-Val-Gly-CHN2 → Cbz-Leu-Val-Gly-CHN2 → Cbz-Arg-Leu-Val-Gly-CHN2) resulted in a progressive increase in inhibition rate for all three tested enzymes, demonstrating a strict chain-length dependency that maps directly to the octapeptide sequence [1].

Irreversible cysteine protease inhibitor Peptidyl diazomethane Drug design

Functional Distinction Between des(1-8)-Cystatin C and des(1-4)-Cystatin C: Differential Modulation of PMN Respiratory Burst

Leung-Tack et al. (1990) demonstrated a functional dichotomy between two naturally occurring N-terminally truncated forms of cystatin C: des(1-8)-cystatin C (lacking the octapeptide SSPGKPPR) and des(1-4)-cystatin C (lacking only the tetrapeptide SSPG but retaining Lys-Pro-Pro-Arg at positions 5–8) [1]. Whereas des(1-8)-cystatin C did not interfere with polymorphonuclear neutrophil (PMN) functions at physiological concentrations, des(1-4)-cystatin C induced significant inhibition of PMN phagocytosis-associated respiratory burst in response to opsonized zymosan particles [1]. The inhibitory effect was attributed specifically to the tetrapeptide Lys-Pro-Pro-Arg (residues 5–8 of the octapeptide), which was synthesized independently and shown to produce the same inhibitory effects at concentrations similar to those required for des(1-4)-cystatin C [1]. This establishes a discrete functional boundary within the octapeptide: residues 1–4 (SSPG) are permissive for the PMN-modulatory activity, while the full octapeptide deletion (des-1-8) ablates this function. This finding is distinct from the protease inhibitory activity profile, where des(1-8) retains full potency [2]. The octapeptide therefore serves as a precision tool to dissociate the cysteine protease inhibitory function of cystatin C from its immunomodulatory functions mediated by the Lys-Pro-Pro-Arg motif.

Immunomodulation Neutrophil function Cystatin C truncation

Cystapep 1 (A20): An Octapeptide-Motif-Derived Antimicrobial Peptidomimetic with Quantified MIC/MBC Against MRSA and Multi-Resistant Staphylococci

Jasir et al. (2003) synthesized and characterized Cystapep 1 (also designated A20), an antimicrobial peptidyl derivative structurally based on the N-terminal inhibitory centre of human cystatin C encompassing the Arg8-Leu9-Val10-Gly11 motif [1]. Cystapep 1 displayed minimal inhibitory and bactericidal concentrations (MIC and MBC) of approximately 16 μg/mL against both Staphylococcus aureus and Streptococcus pyogenes [1]. In radial agar diffusion assays, groups A, B, C, and G streptococci as well as staphylococci were generally susceptible, whereas pneumococci and enterococci were less susceptible; no activity against Gram-negative bacteria was observed [1]. Critically, Cystapep 1 showed high activity against methicillin-resistant S. aureus (MRSA) and multiantibiotic-resistant coagulase-negative staphylococci (CNS), suggesting a mechanism of action distinct from most conventional antibiotics [1]. Subsequent work by Pikuła et al. (2017) confirmed and extended these findings, demonstrating MIC/MBC values between 8 and 128 μg/mL against Gram-positive reference strains, and further showed that Cystapep 1/A20 does not affect proliferation of primary human keratinocytes at concentrations up to 50 μg/mL, does not activate PBMCs, displays immunomodulatory functions (influencing Th2 cytokine production), and is resistant to degradation for at least 48 hours in human plasma [2]. The antimicrobial activity is structurally dependent on the cystatin C N-terminal sequence and cannot be replicated by generic antimicrobial peptides or by full-length cystatin C, which lacks direct antibacterial function.

Antimicrobial peptide MRSA Cystatin C-derived peptidomimetic

Optimal Application Scenarios for Cystatin C N-Terminal Octapeptide (CAS 132512-75-5) Based on Quantitative Differentiation Evidence


Alzheimer's Disease CSF Biobank Quality Control: Octapeptide Cleavage ELISA for Biospecimen Fitness-for-Purpose Verification

The octapeptide-specific double indirect sandwich ELISA developed by Mommaerts et al. (2021) provides the only validated QC assay capable of detecting –20°C storage-induced cystatin C cleavage in CSF samples, with cleavage reaching a plateau after approximately 6 months and the ratio unaffected by freeze-thaw cycles [1]. Alzheimer's disease biobanks and clinical laboratories should procure the octapeptide-specific monoclonal antibody and ELISA reagents to verify CSF sample integrity prior to downstream biomarker analyses, as the cleaved/uncleaved ratio directly reports on pre-analytical sample handling quality. This application is uniquely enabled by the octapeptide cleavage event and cannot be substituted by total cystatin C measurements or generic protein stability assays.

Structure-Guided Engineering of Selective Cysteine Protease Inhibitors Using the Leu9/Val10 Selectivity Fingerprint

The quantitative selectivity map established by Hall et al. (1995)—Leu9 contributing 200-fold to cathepsin B affinity, 50-fold to cathepsin L, 5-fold to cathepsin S, and decreasing cathepsin H affinity 10-fold—provides a rational design framework for engineering protease inhibitors with tailored specificity [1]. Researchers developing cathepsin-selective probes or therapeutic leads should use synthetic peptides encompassing the octapeptide region (or its constituent tripeptide Arg8-Leu9-Val10) as starting scaffolds for SAR exploration. The Val10 dominance across all four target enzymes and the unique inverse selectivity of Leu9 for cathepsin H (10-fold decrease) cannot be predicted from full-length cystatin C inhibition profiles or from alternative cystatin family members without N-terminal grafting experiments.

In Vivo Cysteine Protease Inhibition Studies Requiring DMSO-Free Irreversible Inhibitor Formulation

The octapeptide-derived tetrapeptidyl diazomethane Cbz-Arg-Leu-Val-Gly-CHN2 matches the inhibitory rate constants of E-64 against papain and cathepsin B while offering superior aqueous solubility (molar concentrations achievable without non-physiological additives), as demonstrated by Hall et al. (1992) [1]. This property makes it the inhibitor of choice for in vivo cysteine protease inhibition studies where organic co-solvents such as DMSO would introduce vehicle-related toxicity, alter pharmacokinetics, or confound cellular assay readouts. The progressive rate enhancement observed with each amino acid addition to the peptidyl backbone also enables researchers to tune inhibitor potency by selecting the appropriate chain-length variant based on the octapeptide sequence template.

Antimicrobial Lead Discovery Targeting Multidrug-Resistant Gram-Positive Pathogens Using the Cystapep 1/A20 Scaffold

The octapeptide-motif-derived peptidomimetic Cystapep 1/A20 demonstrates quantified MIC values of 8–128 μg/mL against Gram-positive pathogens including MRSA and multi-resistant CNS, with a 3.125-fold or greater safety margin in primary human keratinocyte assays (no cytotoxicity at ≤50 μg/mL) and 48-hour human plasma stability [1][2]. Antimicrobial discovery programs should procure the synthetic octapeptide or its Arg8-Gly11 core fragment as a chemical starting point for generating focused libraries of peptidomimetic derivatives. The dissociation of antibacterial activity from cysteine protease inhibition (Cystapep 1 does not inhibit proteases at antibacterial concentrations) and the Gram-positive-selective spectrum—absent against Gram-negative bacteria—provide built-in selectivity features that distinguish this scaffold from broad-spectrum antimicrobial peptides.

Quote Request

Request a Quote for cystatin C, N-terminal octapeptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.